6-[3-(Trifluoromethyl)phenyl]quinoline
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Overview
Description
6-[3-(Trifluoromethyl)phenyl]quinoline is a chemical compound with the molecular formula C16H10F3N and a molecular weight of 273.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl group at the 3-position of the phenyl ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethyl)phenyl]quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 6-[3-(Trifluoromethyl)phenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Fluoroquinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Trifluoromethyl-substituted Aromatics: Compounds with trifluoromethyl groups at different positions on aromatic rings share some chemical properties.
Uniqueness: 6-[3-(Trifluoromethyl)phenyl]quinoline is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H10F3N |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]quinoline |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)14-5-1-3-11(10-14)12-6-7-15-13(9-12)4-2-8-20-15/h1-10H |
InChI Key |
UEQZAPNYVCGHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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